Levonordefrin acts primarily as an agonist at alpha-1 adrenergic receptors. [, ] Upon binding to these receptors on vascular smooth muscle cells, it initiates a signaling cascade that leads to vasoconstriction. [, ] This vasoconstriction effect contributes to:
Levonordefrin serves as a research tool for studying alpha-adrenergic receptor subtypes, their distribution, and their physiological roles. Its actions, compared to those of epinephrine and norepinephrine, provide insights into receptor selectivity and downstream signaling pathways. [, ]
Levonordefrin's vasoconstrictive properties make it a candidate for inclusion in new local anesthetic formulations. Researchers evaluate its stability in various solutions, compatibility with different local anesthetics, and potential for synergistic effects. [, , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7